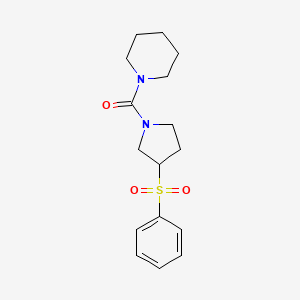
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine and piperidine are both five-membered heterocyclic compounds containing nitrogen. They are widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine and piperidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine and piperidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
Pyrrolidine and piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and piperidine derivatives can also vary widely. For example, the melting point of a specific derivative was found to be between 302–306°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone has been a subject of interest in various synthetic and structural studies. Researchers have focused on synthesizing boric acid ester intermediates involving benzene rings and analyzing their structures using techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The conformational and molecular structures of such compounds have been thoroughly examined and compared using density functional theory (DFT) and X-ray diffraction values, ensuring that the synthesized structures align with theoretical predictions. Investigations also extend to studying molecular electrostatic potential and frontier molecular orbitals to reveal physicochemical properties of the compounds (Huang et al., 2021).
Synthesis Challenges and Efficiency
Efficient synthesis of heterocycles containing both piperidine and pyridine rings has been a challenge due to inefficient processes requiring long reaction times. Research in this area has yielded methods for the synthesis of related compounds, such as (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, by overcoming these challenges. The synthesis involves multiple steps starting from readily available materials, indicating the potential of these methods for broader applications in organic synthesis (Zhang et al., 2020).
Biological Activities and Application
Researchers have also synthesized and characterized a series of novel compounds, including those with structures related to (3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone, to investigate their potential biological activities. For instance, a study focused on synthesizing and characterizing N-phenylpyrazolyl aryl methanones derivatives and examining their herbicidal and insecticidal activities. Such studies highlight the potential pharmaceutical and agricultural applications of these compounds (Wang et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-5-2-6-11-17)18-12-9-15(13-18)22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQLXYQZXRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

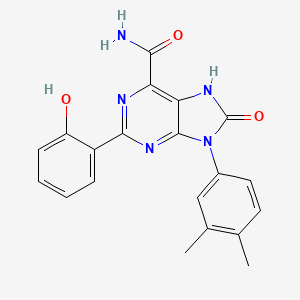

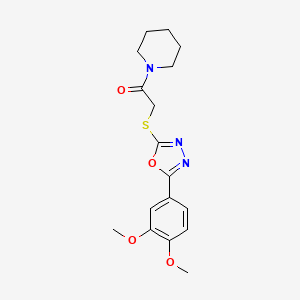
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)
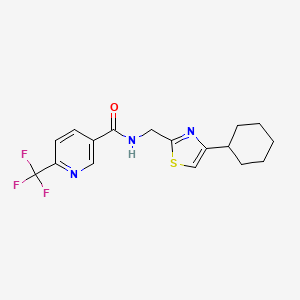
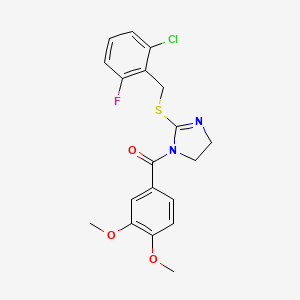
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)
![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)
![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)

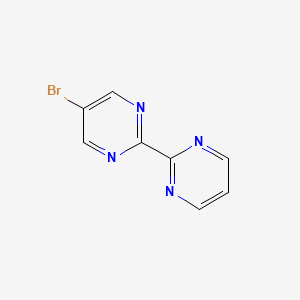
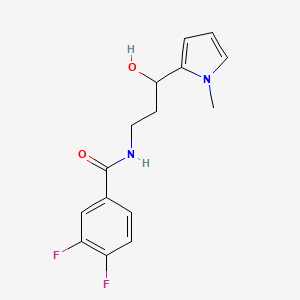

![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)